N-Fmoc-S-acetamidomethyl-L-cysteine succinimido ester
Description
Fmoc-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester is a compound widely used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is often employed as a protecting group in solid-phase peptide synthesis. The compound is particularly useful due to its stability and ease of removal under mild conditions.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O7S/c1-15(29)26-14-36-13-21(24(32)35-28-22(30)10-11-23(28)31)27-25(33)34-12-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20-21H,10-14H2,1H3,(H,26,29)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKULFXHPZSDOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester typically involves the protection of the cysteine thiol group with an acetamidomethyl group. This is followed by the attachment of the Fmoc group to the amino group of cysteine. The final step involves the formation of the N-hydroxysuccinimide ester. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide .
Industrial Production Methods
Industrial production of Fmoc-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Fmoc-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The N-hydroxysuccinimide ester can react with nucleophiles to form amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions include disulfide-linked peptides, reduced peptides with free thiol groups, and peptides with amide bonds .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester is used in the synthesis of complex peptides and proteins. It allows for the selective protection and deprotection of cysteine residues, facilitating the formation of disulfide bonds .
Biology
In biological research, the compound is used to study protein folding and stability. It helps in the synthesis of peptides that mimic natural proteins, aiding in the understanding of protein structure and function .
Medicine
In medicine, Fmoc-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester is used in the development of peptide-based drugs. It allows for the precise modification of peptides, enhancing their therapeutic properties .
Industry
In the industrial sector, the compound is used in the large-scale synthesis of peptides for various applications, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of Fmoc-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester involves the protection of the cysteine thiol group, preventing unwanted side reactions during peptide synthesis. The Fmoc group protects the amino group, while the N-hydroxysuccinimide ester facilitates the formation of amide bonds. The acetamidomethyl group can be removed under mild conditions, allowing for the selective deprotection of cysteine residues.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-cysteine(trityl)-N-hydroxysuccinimide ester
- Fmoc-cysteine(tetrahydropyranyl)-N-hydroxysuccinimide ester
- Fmoc-cysteine(tert-butyl)-N-hydroxysuccinimide ester
Uniqueness
Fmoc-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester is unique due to its stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides that require multiple protection and deprotection steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
